

Application of Anthrylalanine in Protein Folding and Conformational Studies

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Compound of Interest

Compound Name: *Boc-3-(9-anthryl)-L-alanine*

Cat. No.: *B1277282*

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Introduction

Anthrylalanine is a non-natural, fluorescent amino acid that serves as a powerful probe for investigating protein structure, dynamics, and interactions. Its intrinsic fluorescence, originating from the anthryl group, is highly sensitive to the local environment. This property allows researchers to monitor changes in protein conformation, folding pathways, and binding events in real-time. By strategically incorporating anthrylalanine into a peptide or protein sequence, typically via solid-phase peptide synthesis (SPPS), a site-specific fluorescent label can be introduced with minimal perturbation to the overall protein structure. This enables a range of biophysical studies, including fluorescence resonance energy transfer (FRET) to measure intramolecular distances and detect conformational changes.

Data Presentation

The photophysical properties of anthrylalanine are crucial for designing and interpreting fluorescence-based assays. Acridonylalanine (Acd), a derivative of anthrylalanine, is a commonly used and well-characterized fluorescent amino acid with similar properties. The following table summarizes the key photophysical data for Acridonylalanine, which can be used as a close approximation for anthrylalanine.

Property	Value	Conditions	Reference
Excitation Maximum (λ_{ex})	385 nm	In water	
Emission Maximum (λ_{em})	420 nm	In water	
Quantum Yield (Φ)	~0.95	In water	[1][2]
Fluorescence Lifetime (τ)	~15 ns	In water	[1][2]
Molar Extinction Coefficient (ϵ)	5700 M ⁻¹ cm ⁻¹	In aqueous buffer	[3]

Experimental Protocols

Protocol 1: Synthesis of an Anthrylalanine-Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing anthrylalanine using Fmoc/tBu chemistry.

Materials:

- Fmoc-protected amino acids
- Fmoc-L-3-(9-anthryl)alanine
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)

- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Diethyl ether
- Acetonitrile
- Milli-Q water
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Shake for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:

- Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
- Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake for 1-2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Incorporation of Anthrylalanine: Follow the same coupling procedure as in step 3, using Fmoc-L-3-(9-anthryl)alanine.
- Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold ether twice.
- Air-dry the crude peptide.
- Dissolve the peptide in a minimal amount of acetonitrile/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Monitoring Ligand-Induced Conformational Changes using Anthrylalanine Fluorescence

This protocol describes how to perform a fluorescence titration experiment to monitor the conformational change in a protein upon ligand binding, using an anthrylalanine-labeled peptide/protein. The example is based on studying the conformational change of Maltose-Binding Protein (MBP) upon binding to maltose.[\[1\]](#)[\[2\]](#)

Materials:

- Purified anthrylalanine-labeled protein (e.g., MBP with a site-specifically incorporated anthrylalanine).
- Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
- Ligand stock solution (e.g., Maltose in binding buffer).
- Fluorometer with temperature control.
- Quartz cuvette.

Procedure:

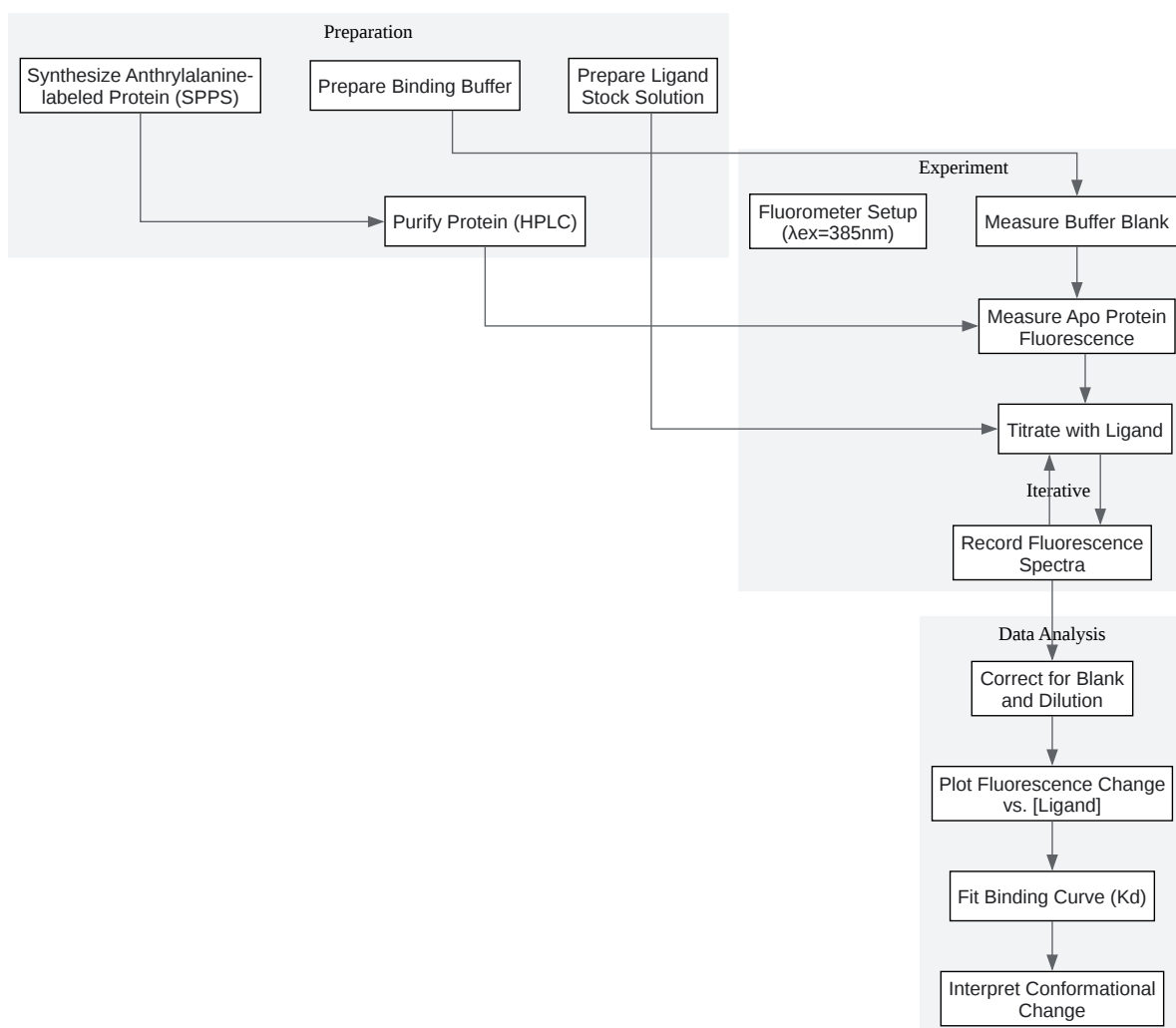
- Instrument Setup:
 - Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
 - Set the excitation wavelength to 385 nm.

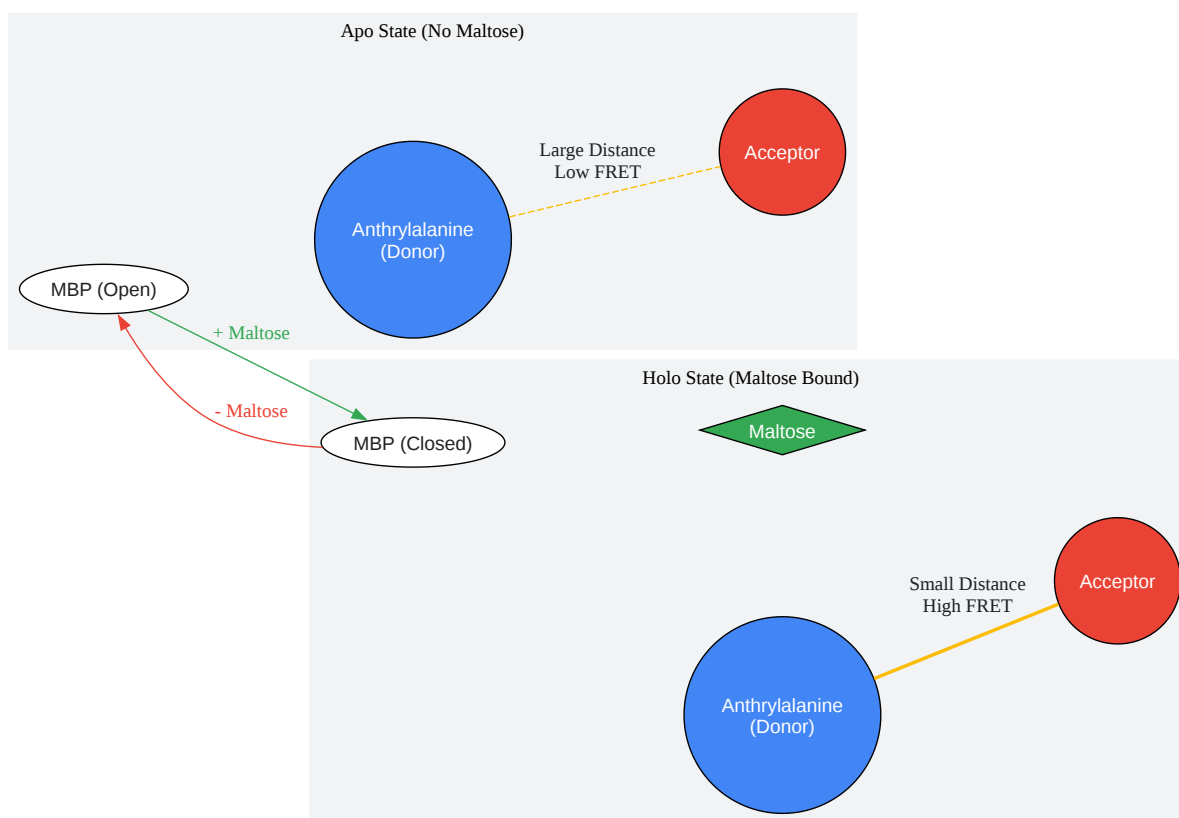
- Set the emission scan range from 400 nm to 550 nm.
- Set the excitation and emission slit widths to appropriate values to balance signal intensity and spectral resolution (e.g., 5 nm).
- Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).
- Sample Preparation:
 - Prepare a solution of the anthrylalanine-labeled protein in the binding buffer at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
 - Prepare a series of dilutions of the ligand stock solution in the binding buffer.
- Fluorescence Measurement:
 - Blank Measurement: Record the fluorescence spectrum of the binding buffer alone.
 - Initial Protein Spectrum: Add the protein solution to the cuvette and record its fluorescence spectrum. This represents the "unbound" or "apo" state.
 - Titration:
 - Add a small aliquot of the ligand solution to the protein in the cuvette.
 - Mix gently and allow the system to equilibrate for a few minutes.
 - Record the fluorescence spectrum.
 - Repeat the addition of the ligand in increasing concentrations, recording the spectrum after each addition until no further change in fluorescence is observed (saturation).
- Data Analysis:
 - Subtract the buffer blank spectrum from each of the recorded protein spectra.

- Plot the change in fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of the ligand concentration.
- Analyze the resulting binding curve to determine the dissociation constant (K_d), which quantifies the binding affinity. A significant change in fluorescence intensity or a shift in the emission maximum (blue or red shift) indicates a conformational change in the protein upon ligand binding.

Visualizations

Experimental Workflow for Studying Ligand-Induced Conformational Changes





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References

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